molecular formula C8H9IO2 B3352376 1-Iodo-3-(methoxymethoxy)benzene CAS No. 474009-16-0

1-Iodo-3-(methoxymethoxy)benzene

Cat. No. B3352376
M. Wt: 264.06 g/mol
InChI Key: AKTLTICCMBBJPF-UHFFFAOYSA-N
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Patent
US07220773B2

Procedure details

To a solution of m-iodophenol (3.00 g, 13.6 mmol) in acetone (30 ml) were added potassium carbonate (2.30 g, 16.6 mmol) and chloromethyl methyl ether (1.20 g, 14.9 mmol) under ice cooling and the mixture was stirred for 65 hours at room temperature. To the reaction mixture were further added potassium carbonate (0.600 g, 4.30 mmol) and chloromethyl methyl ether (0.300 g, 3.70 mmol), and the mixture was stirred for 2 hours at room temperature. To the reaction mixture was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was removed under reduced pressure to give the subject compound (3.68 g, 102%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
102%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][CH2:17]Cl.O>CC(C)=O>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:15][O:16][CH3:17])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC=1C=C(C=CC1)O
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
COCCl
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 65 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
IC1=CC(=CC=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.